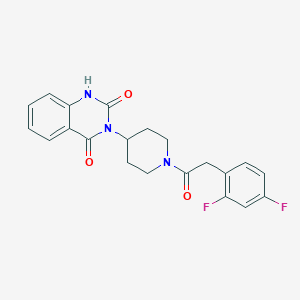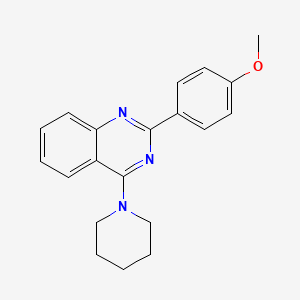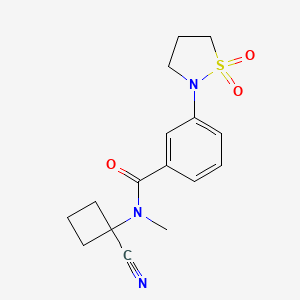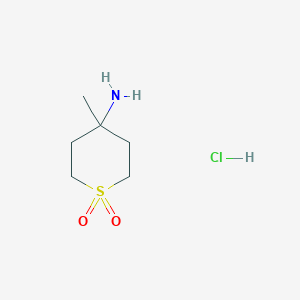![molecular formula C15H20N4O2S B2937117 5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-91-9](/img/structure/B2937117.png)
5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is an organic compound of great interest due to its unique structure and potential applications in various fields. This compound features a pyrimido[4,5-d]pyrimidine core with sec-butylthio and cyclopropyl substituents, making it a fascinating subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step synthetic pathways:
Formation of the pyrimidine core: : Starting with simple pyrimidine derivatives, initial steps may include alkylation, cyclization, and functional group modifications to establish the core structure.
Introduction of the cyclopropyl group: : Cyclopropylation can be achieved via methods like the Simmons-Smith reaction or cyclopropanation using carbenes.
Introduction of the sec-butylthio group: : This is typically done through nucleophilic substitution reactions, where a sec-butylthiol reacts with a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial-scale production would follow optimized routes to ensure high yields and purity, with considerations for cost-effectiveness and scalability:
Batch vs. Continuous Processes: : Depending on the demand, the choice between batch and continuous processes is critical.
Catalysts and Reagents: : Selection of appropriate catalysts and reagents to enhance reaction efficiency and minimize by-products.
Purification: : Use of advanced purification techniques such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur or cyclopropyl moieties.
Reduction: : Reduction reactions may target the nitrogen functionalities within the pyrimidine core.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible, given the multiple reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide under controlled conditions.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are frequently employed.
Substitution: : Varied reagents like alkyl halides, thiols, and amines under basic or acidic conditions can be used.
Major Products Formed
Reactions yield a range of products depending on the reaction pathway:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced pyrimidine derivatives.
Substitution: : Diverse substituted pyrimidine products.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis Studies: : Used as a model compound to develop new synthetic methodologies.
Catalysis: : Its structure makes it an intriguing candidate for studying catalytic transformations.
Biology
Biological Assays: : Investigated for potential bioactivity against various pathogens.
Molecular Probes: : Utilized in the development of molecular probes for studying biological processes.
Medicine
Pharmaceuticals: : Explored for its potential as a lead compound in drug discovery, particularly for antiviral and anticancer therapies.
Diagnostic Tools: : Incorporated into diagnostic assays to detect or quantify specific biomolecules.
Industry
Material Science:
Wirkmechanismus
Molecular Targets
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, altering their function.
Pathways Involved
Key pathways include:
Signal Transduction: : Modulating pathways involved in cellular signaling.
Metabolic Pathways: : Affecting pathways critical to cellular metabolism and energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(sec-butylthio)pyrimidine derivatives: : Compounds with similar core structures but different substituents.
Cyclopropyl-substituted pyrimidines: : These offer insights into the unique properties conferred by the cyclopropyl group.
Uniqueness
What sets this compound apart is the combination of sec-butylthio and cyclopropyl groups, which impart distinctive chemical and biological properties, making it a valuable subject for ongoing research.
Eigenschaften
IUPAC Name |
5-butan-2-ylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-5-8(2)22-13-10-12(16-11(17-13)9-6-7-9)18(3)15(21)19(4)14(10)20/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWLLLBLZSNUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2937034.png)
![2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide](/img/structure/B2937035.png)


![4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2937039.png)
![N-(2-chloro-4-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2937040.png)

![6-cyclopropyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2937043.png)

![5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B2937046.png)

![{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2937049.png)
![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937053.png)
![6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2937054.png)
